Methyl 2-chloro-5-propylthiazole-4-carboxylate
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Overview
Description
Methyl 2-chloro-5-propylthiazole-4-carboxylate is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This compound features a five-membered ring containing sulfur and nitrogen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-propylthiazole-4-carboxylate typically involves the reaction of appropriate thioamide derivatives with methyl alpha-chloroacetoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-propylthiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Catalysts: Palladium catalysts are used in coupling reactions.
Major Products Formed
Substitution Products: Various substituted thiazoles.
Oxidation Products: Oxidized thiazole derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Methyl 2-chloro-5-propylthiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-propylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules . These interactions can lead to the inhibition or activation of enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-isopropylthiazole-4-carboxylate
- Methyl 2-chlorothiazole-5-carboxylate
- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate
Uniqueness
Methyl 2-chloro-5-propylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability compared to similar compounds .
Properties
CAS No. |
1951441-37-4 |
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Molecular Formula |
C8H10ClNO2S |
Molecular Weight |
219.69 g/mol |
IUPAC Name |
methyl 2-chloro-5-propyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO2S/c1-3-4-5-6(7(11)12-2)10-8(9)13-5/h3-4H2,1-2H3 |
InChI Key |
AMGDKYCQDZENEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)Cl)C(=O)OC |
Origin of Product |
United States |
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